molecular formula C18H20N2O4 B172961 (S)-3-(benzylamino)-2-(benzyloxycarbonylamino)propanoic acid CAS No. 160885-24-5

(S)-3-(benzylamino)-2-(benzyloxycarbonylamino)propanoic acid

Cat. No. B172961
CAS RN: 160885-24-5
M. Wt: 328.4 g/mol
InChI Key: OAHOFSCUNXESMA-INIZCTEOSA-N
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Description

“(S)-3-(benzylamino)-2-(benzyloxycarbonylamino)propanoic acid” is a chemical compound with the molecular formula C18H20N2O4 . It has a molecular weight of 328.4 g/mol . The compound is also known by other names such as “(S)-3-(Benzylamino)-2-(((benzyloxy)carbonyl)amino)propanoic acid” and "(2S)-3-(benzylamino)-2-(phenylmethoxycarbonylamino)propanoic acid" .


Molecular Structure Analysis

The InChI string of the compound is “InChI=1S/C18H20N2O4/c21-17(22)16(12-19-11-14-7-3-1-4-8-14)20-18(23)24-13-15-9-5-2-6-10-15/h1-10,16,19H,11-13H2,(H,20,23)(H,21,22)/t16-/m0/s1” and the SMILES string is "C1=CC=C(C=C1)CNCC@@HO)NC(=O)OCC2=CC=CC=C2" . These strings provide a textual representation of the compound’s molecular structure.


Physical And Chemical Properties Analysis

The compound has a molecular weight of 328.4 g/mol . Its XLogP3-AA value, which is a measure of the compound’s lipophilicity, is -0.1 . The compound has 3 hydrogen bond donors .

Scientific Research Applications

Human Urinary Carcinogen Metabolites

Research on human urinary carcinogen metabolites, such as trans,trans-muconic acid and S-phenylmercapturic acid (metabolites of benzene), provides valuable information about tobacco and cancer connections. These metabolites, quantified in the urine of smokers or those exposed to environmental tobacco smoke, help in understanding carcinogen dose, exposure delineation, and metabolism in humans, pointing to broader applications in biomarker development for cancer studies (Hecht, 2002).

Benzoxaboroles: Chemistry and Applications

Benzoxaboroles, derivatives of phenylboronic acids, have seen renewed interest for their exceptional properties and applications, including as building blocks and protecting groups in organic synthesis. Some benzoxaboroles exhibit biological activity and are under clinical trials, suggesting potential pharmacological applications of similar compounds (Adamczyk-Woźniak et al., 2009).

Antioxidant and Anti-inflammatory Agents

Research focused on benzofused thiazole derivatives highlights the development of novel antioxidant and anti-inflammatory agents. These derivatives were synthesized and evaluated for their activities, suggesting the therapeutic potential of structurally related compounds in managing oxidative stress and inflammation (Raut et al., 2020).

Carboxylic Acids in Aqueous Environments

A review on the reactive extraction of carboxylic acids using organic solvents and supercritical fluids underscores the efficiency and environmental benefits of using supercritical CO2 for the separation of carboxylic acids from aqueous solutions. This information is relevant for understanding the separation and purification technologies applicable to similar compounds (Djas & Henczka, 2018).

Safety and Hazards

The compound is classified as Acute Tox. 3 Oral, indicating that it is acutely toxic when ingested . The compound is also classified as a combustible, acute toxic Cat.3 / toxic compounds or compounds which causing chronic effects .

properties

IUPAC Name

(2S)-3-(benzylamino)-2-(phenylmethoxycarbonylamino)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2O4/c21-17(22)16(12-19-11-14-7-3-1-4-8-14)20-18(23)24-13-15-9-5-2-6-10-15/h1-10,16,19H,11-13H2,(H,20,23)(H,21,22)/t16-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OAHOFSCUNXESMA-INIZCTEOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CNCC(C(=O)O)NC(=O)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)CNC[C@@H](C(=O)O)NC(=O)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90472535
Record name 3-(Benzylamino)-N-[(benzyloxy)carbonyl]-L-alanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90472535
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

328.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

160885-24-5
Record name N-[(Phenylmethoxy)carbonyl]-3-[(phenylmethyl)amino]-L-alanine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=160885-24-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-(Benzylamino)-N-[(benzyloxy)carbonyl]-L-alanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90472535
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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